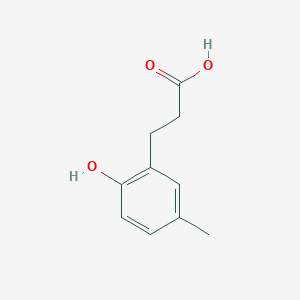
3-(2-Hydroxy-5-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylpropanoic acid, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-5-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the condensation of phenylacetic acid with formaldehyde, followed by hydroxylation and methylation reactions. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials are often subjected to high temperatures and pressures to increase the reaction rates and yields. The purification of the final product is usually carried out through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(2-Keto-5-methylphenyl)propanoic acid.
Reduction: Formation of 3-(2-Hydroxy-5-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-5-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
3-(2-Methylphenyl)propanoic acid: Lacks the hydroxyl group, making it less polar.
2-Hydroxy-5-methoxyphenylphosphonic acid: Contains a phosphonic acid group, adding different chemical properties.
Uniqueness
3-(2-Hydroxy-5-methylphenyl)propanoic acid is unique due to the presence of both a hydroxyl and a methyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-(2-hydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
JYYUTXURRVQGSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



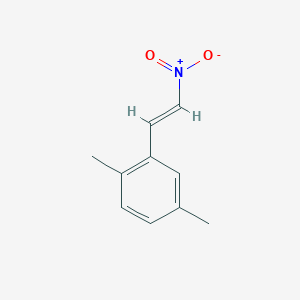
![1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
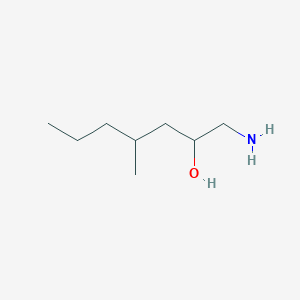
![Rel-methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate](/img/structure/B13610364.png)
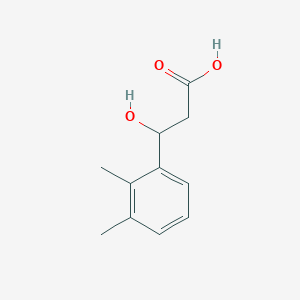
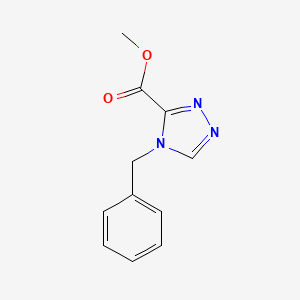

![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
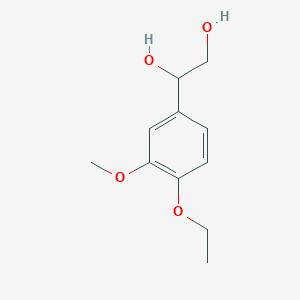
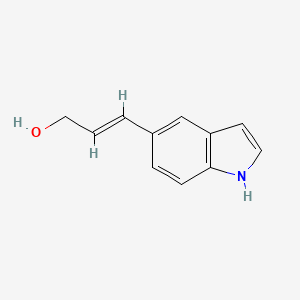
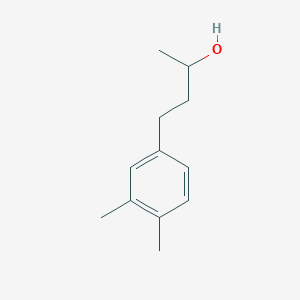
![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)
